molecular formula C15H30O2 B1222760 Lauryl glycidyl ether CAS No. 2461-18-9

Lauryl glycidyl ether

Cat. No. B1222760
CAS RN: 2461-18-9
M. Wt: 242.4 g/mol
InChI Key: VMSIYTPWZLSMOH-UHFFFAOYSA-N
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Description

Lauryl glycidyl ether is a chemical compound with the molecular formula C15H30O2 . It is a clear, colorless, viscous liquid . It is an ether-epoxide derivative, which means it contains an ether group and an epoxide group .


Synthesis Analysis

Lauryl glycidyl ether can be synthesized by the etherification of allyl alcohol with epichlorohydrin. Another method involves the hydrolysis of hydrophobic glycidyl ethers in pressurized water media, which yields the corresponding glyceryl ethers .


Molecular Structure Analysis

The molecular structure of lauryl glycidyl ether consists of a long hydrocarbon chain attached to an epoxide group . The molecule is relatively unreactive due to the presence of the ether group .


Physical And Chemical Properties Analysis

Lauryl glycidyl ether has a density of 0.9±0.1 g/cm3, a boiling point of 303.7±10.0 °C at 760 mmHg, and a flash point of 145.3±4.0 °C . It has a molar refractivity of 72.9±0.3 cm3, and a polar surface area of 22 Å2 . It is insoluble in water .

Scientific Research Applications

Polymer Synthesis and Modification

LGE is used in the synthesis of polymers with specific properties. It serves as a monomer that can be polymerized to form polyglycerols, which are highly biocompatible and possess multiple hydroxy groups on their flexible polyether backbone . These polyglycerols are used in various biomedical applications due to their water solubility and excellent biocompatibility.

Biomedical Applications

In the biomedical field, LGE-derived polymers are utilized for drug delivery systems, protein conjugation, and surface modification of medical devices . The presence of multiple hydroxy groups allows for further modification of the polymer structure, making it suitable for targeted drug delivery and improving the biocompatibility of implants.

Smart Drug Delivery Systems

LGE-based polymers are integral in creating smart drug delivery systems. These systems can respond to specific physiological triggers to release drugs at the desired site and time, enhancing the efficacy of treatments and reducing side effects .

Surface Modification

The chemical structure of LGE allows it to be used for surface modification of materials. This application is particularly valuable in creating antifouling surfaces, which are essential in medical devices to prevent bacterial adhesion and biofilm formation .

Synthesis of Functional Polymers

Functional polymers synthesized from LGE can be designed to have specific properties such as antifreeze capabilities, which are useful in a variety of industrial and environmental applications .

One-Step Synthesis Applications

LGE is also significant in one-step synthesis processes. It provides concise and direct routes for target compounds, streamlining the synthesis process and reducing the number of steps required to obtain the desired product.

Safety and Hazards

Lauryl glycidyl ether can cause skin irritation and serious eye damage . It may also cause long-lasting harmful effects to aquatic life . In case of a spill, all sources of ignition should be removed, and the area should be cleaned with ethanol followed by a soap and water solution . It is recommended to wear protective clothing and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2-(dodecoxymethyl)oxirane
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InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-15-14-17-15/h15H,2-14H2,1H3
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InChI Key

VMSIYTPWZLSMOH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCOCC1CO1
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Molecular Formula

C15H30O2
Record name LAURYL GLYCIDYL ETHER
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DSSTOX Substance ID

DTXSID0025494
Record name Dodecyl glycidyl ether
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Molecular Weight

242.40 g/mol
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Physical Description

Lauryl glycidyl ether is a clear colorless viscous liquid. (NTP, 1992), Clear, colorless viscous liquid; [CAMEO]
Record name LAURYL GLYCIDYL ETHER
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Record name Dodecyl glycidyl ether
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name LAURYL GLYCIDYL ETHER
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Product Name

Lauryl glycidyl ether

CAS RN

2461-18-9
Record name LAURYL GLYCIDYL ETHER
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Record name Dodecyl glycidyl ether
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Record name Dodecyl glycidyl ether
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Record name Oxirane, 2-[(dodecyloxy)methyl]-
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Record name Dodecyl glycidyl ether
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Record name [(dodecyloxy)methyl]oxirane
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Record name GLYCIDYL LAURYL ETHER
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Record name DODECYL GLYCIDYL ETHER
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Synthesis routes and methods

Procedure details

Dodecanol (167.4 g) and 8.1 g of trifluoromethanesulfonic acid were heated to 95° C. while stirring. To the reaction mixture, 166.5 g of epichlorohydrin was added dropwise over 1 hour, followed by stirring for 8 hours. After completion of the reaction, the reaction mixture was cooled to 50° C. Over 1 hour, 75 g of a 48% aqueous solution of sodium hydroxide was added dropwise at a temperature maintained at 50° C. After stirring for 3 hours, 120 mL of water was added to the reaction mixture to cause separation. The water layer thus occurred was removed. The residue was then washed twice with 100 mL of water, whereby 249 g of crude dodecyl glycidyl ether was obtained.
Quantity
167.4 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
catalyst
Reaction Step One
Quantity
166.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of Lauryl glycidyl ether and how is it typically synthesized?

A1: Lauryl glycidyl ether features an epoxy group linked to a twelve-carbon chain (lauryl group). Its molecular formula is C15H30O2, and it has a molecular weight of 242.40 g/mol. [] This compound is commonly synthesized through the reaction of lauryl alcohol with dichloropropanol. This reaction is often facilitated by a phase transfer catalyst, such as tetra-n-butyl ammonium hydrogen sulfate, to enhance the yield. []

Q2: How is the synthesis of Lauryl glycidyl ether optimized, and what analytical techniques are used for its characterization?

A2: The synthesis yield of Lauryl glycidyl ether can be optimized by manipulating several reaction parameters. Studies show that the most influential factor is the molar ratio of the reactants (dichloropropanol and lauryl alcohol). Subsequently, the alkali dosage, reaction time, and reaction temperature play significant roles. [] The optimal conditions, yielding up to 81.3% product, involve a dichloropropanol:lauryl alcohol ratio of 1.2:1, a sodium hydroxide:lauryl alcohol ratio of 2.2:1, a temperature of 50°C, and a reaction time of 4 hours. [] The structure of the synthesized compound is often confirmed using Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. []

Q3: What are some of the applications of Lauryl glycidyl ether in material science?

A3: Lauryl glycidyl ether serves as a valuable component in various material applications. For instance, it acts as a reactive diluent in solvent-free epoxy primer compositions, contributing to enhanced adhesion and other desirable properties. [] Additionally, it's utilized in the development of photocrosslinkable siloxane-modified acrylate prepolymers. These prepolymers find use in photo-crosslinking type adhesive compositions, enhancing wettability, compatibility, and re-exfoliation characteristics. []

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